1-Bromo-2-(chloromethyl)-4-iodobenzene
Overview
Description
“1-Bromo-2-(chloromethyl)-4-iodobenzene” is a chemical compound with the molecular formula C7H6BrCl . It is a derivative of benzene, which is a common aromatic compound . This compound is part of a collection of rare and unique chemicals often provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide information about the vibrational frequencies of the molecule, which are related to its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a flash point of 109.4±10.5 °C . It also has a molar refractivity of 43.7±0.3 cm3 .Scientific Research Applications
Synthesis of Benzofurans
1-Bromo-2-iodobenzenes, including derivatives like 1-Bromo-2-(chloromethyl)-4-iodobenzene, have been employed in the CuI-catalyzed synthesis of 2,3-disubstituted benzofurans. This process involves a domino transformation combining intermolecular C-C bond formation with subsequent intramolecular C-O bond formation, leading to the production of benzofurans with various substituents. This methodology provides access to compounds that could be useful in pharmaceuticals and materials science (Lu, Wang, Zhang, & Ma, 2007).
Halogen Bonding Studies
Research on halogen bonding, specifically X...O=C versus X...X interactions, has included 4-halotriaroylbenzenes to understand the structural determinants in such compounds. The study shows that C-X...O=C interactions are dominant in the structures of these compounds, highlighting the importance of halogen bonding in molecular architecture and potentially influencing the design of new materials or catalysts (Pigge, Vangala, & Swenson, 2006).
Halobenzene Cations Study
Investigations into the vibrational spectra of halobenzene cations, including those derived from this compound, have been conducted to understand their electronic states better. Such studies are crucial for developing novel photonic and electronic devices, as they provide insights into the properties of halogenated compounds at the molecular level (Kwon, Kim, & Kim, 2002).
Organic Synthesis and Transformations
The compound has also been utilized in various organic transformations, demonstrating its value as an intermediate in synthesizing more complex molecules. For instance, its use in the Cu-catalyzed synthesis of dibenzofurans and in studies on the cleavage of aromatic carbon-heteroatom bonds showcases its versatility in organic chemistry. These transformations are essential for creating pharmaceuticals, agrochemicals, and organic materials (Aljaar et al., 2012).
Vapor Pressure and Lattice Energy Studies
Understanding the physical properties of halogenated benzenes, including compounds like this compound, is crucial for their application in material science and engineering. Studies on vapor pressures and lattice energies contribute to this by providing data necessary for process design and material selection in various industries (Oonk et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTYFZLHONGTGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281871 | |
Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-31-1 | |
Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946525-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.